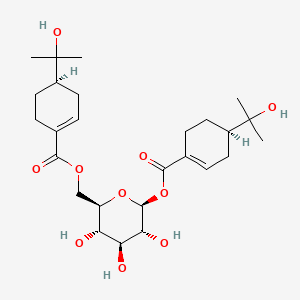

Cuniloside B

描述

Cuniloside B is a non-volatile glucose monoterpene ester found in the essential oil secretory cavities of Eucalyptus leaves . It is one of the many carbohydrate monoterpenoid esters that play a significant role in the biosynthesis and storage of essential oils in Eucalyptus species . This compound has garnered attention due to its potential biological activities and its presence in various Eucalyptus species .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cuniloside B involves the use of (+)-®-oleuropeic acid-containing carbohydrates . The synthetic route includes the following steps:

Formation of Glycoside: The glycoside is formed using potassium carbonate (K2CO3) as a base. The reaction conditions involve using 1 equivalent of K2CO3 (0.03 M) to obtain the glycoside in 32% yield.

Deacetylation: The glycoside undergoes deacetylation using sodium methoxide in methanol, which smoothly affords the desired product in 95% yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

化学反应分析

Types of Reactions

Cuniloside B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

科学研究应用

Chemical Properties and Biological Activities

Cuniloside B possesses unique structural features that confer several biological activities. Its molecular formula is , and it has been identified as a significant component in the essential oils of Eucalyptus leaves. The compound exhibits:

- Antioxidant Activity : this compound has shown potential in scavenging free radicals, which are linked to chronic diseases. This activity suggests its role as a natural antioxidant agent.

- Antibacterial Properties : Research indicates that this compound may possess antibacterial effects against various pathogens, including Escherichia coli and Candida albicans, highlighting its potential for therapeutic applications .

- Antitumor Activity : Some studies have reported that this compound can inhibit tumor growth, suggesting its relevance in cancer research .

Applications in Pharmacology

This compound's pharmacological applications are diverse:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further research in oncological therapies.

- Antimicrobial Agents : The antibacterial properties of this compound make it a potential lead compound for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound's properties can be leveraged for:

- Natural Herbicides : Its role in plant defense mechanisms suggests potential use as a natural herbicide, reducing reliance on synthetic chemicals.

- Crop Protection : The antibacterial properties may help protect crops from bacterial infections, enhancing agricultural productivity.

Ecological Significance

This compound plays a crucial role in the ecology of Eucalyptus species:

- Plant Defense Mechanism : As a secondary metabolite, it contributes to the plant's defense against herbivores and pathogens.

- Biodiversity Conservation : Understanding the distribution and function of this compound can aid in biodiversity conservation efforts by highlighting its ecological roles within Eucalyptus ecosystems.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

作用机制

The mechanism of action of Cuniloside B involves its interaction with specific molecular targets and pathways. As a glucose monoterpene ester, it may interact with enzymes and receptors involved in essential oil biosynthesis and storage . The exact molecular targets and pathways are still under investigation, but its role in essential oil mobilization and storage is well-documented .

相似化合物的比较

Cuniloside B is similar to other glucose monoterpene esters found in Eucalyptus species, such as froggattiside A . These compounds share structural similarities and are localized within the non-volatile fraction of foliar secretory cavities . this compound is unique in its widespread occurrence across various Eucalyptus species and its potential biological activities .

List of Similar Compounds

This compound stands out due to its high abundance and significant role in essential oil biosynthesis and storage in Eucalyptus species .

生物活性

Cuniloside B, a glucose monoterpene ester, is predominantly found in various species of the Eucalyptus genus. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and possible therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 512.59 g/mol. It belongs to a class of compounds known as oleuropeyl glucose esters, which are noted for their diverse biological activities.

Table 1: Molecular Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 512.59 g/mol |

| Structure | Oleuropeyl glucose ester |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans. The compound's effectiveness against these microorganisms suggests its potential use in developing natural antimicrobial agents.

- Case Study : A study demonstrated that extracts containing this compound showed a notable reduction in microbial counts in treated samples compared to controls, highlighting its efficacy as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have also been explored, with findings suggesting that it can scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

- Research Findings : In vitro assays indicated that this compound significantly reduced oxidative stress markers in cultured cells, suggesting its potential role in preventive health strategies .

Localization and Ecological Role

This compound is primarily localized within the secretory cavities of Eucalyptus leaves. This localization may play a role in plant defense mechanisms against herbivores and pathogens.

- Research Insight : Studies utilizing multiphoton fluorescence lifetime imaging revealed that this compound is sequestered in the extracellular domains of secretory cavities, potentially acting as a protective barrier against volatile terpenes that could be toxic to the plant itself .

Table 2: Biological Activities of this compound

| Activity Type | Target Organisms/Effects | Observations |

|---|---|---|

| Antimicrobial | E. coli, C. albicans | Significant growth inhibition |

| Antioxidant | Various cell cultures | Reduction in oxidative stress |

| Ecological Role | Plant defense mechanisms | Localization in secretory cavities |

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLIDAUJSAZHE-SKNUFNKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC[C@@H](CC3)C(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187303-40-7 | |

| Record name | Eucalmaidin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187303407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the taxonomic distribution of Cuniloside B within the Eucalyptus genus?

A1: this compound, a glucose monoterpene ester, has been found in various Eucalyptus species. Research suggests a link between this compound presence and specific Eucalyptus subgenera. For instance, species belonging to the Symphyomyrtus subgenus show a higher concentration of this compound compared to those from the Eucalyptus subgenus, where the flavanone Pinocembrin dominates. [] This suggests a potential taxonomic pattern in the distribution of this compound. Furthermore, studies on Eucalyptus polybractea R.T. Baker revealed the presence of this compound in all examined trees from two different populations. [] This finding indicates a widespread occurrence of this compound at both inter- and intra-species levels within the Eucalyptus genus.

Q2: Where is this compound localized within Eucalyptus leaves?

A2: this compound, alongside other oleuropeyl glucose esters, is specifically localized within the essential oil secretory cavities of Eucalyptus leaves. [, ] Interestingly, these compounds are found concentrated on the exterior of cavity lumina, spatially separated from other components. [] This specific localization suggests a potential for targeted extraction and research focusing on the biological roles of this compound within these secretory cavities.

Q3: What is the potential significance of this compound in Eucalyptus trees?

A3: While the exact ecological function of this compound remains unclear, its consistent presence in various Eucalyptus species and specific localization within secretory cavities suggests a significant biological role. [] The fact that this compound concentrations positively correlate with total essential oil concentration in Eucalyptus polybractea further supports this notion. [] Further research is necessary to elucidate the specific functions of this compound, which may include roles in plant defense, pollinator attraction, or allelopathy.

Q4: What is the chemical structure of this compound?

A4: While the provided abstracts lack specific details on the chemical structure, they mention that this compound is a glucose monoterpene ester. [, ] This implies that the molecule consists of a monoterpene unit linked to a glucose molecule via an ester bond. To obtain the precise structural formula, molecular weight, and spectroscopic data, further investigation into the chemical literature is required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。